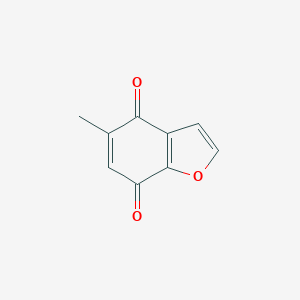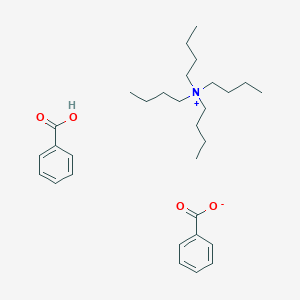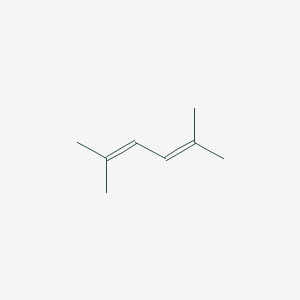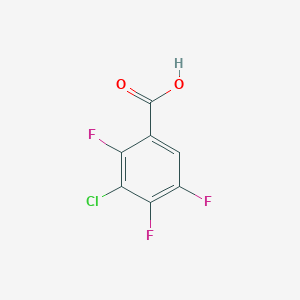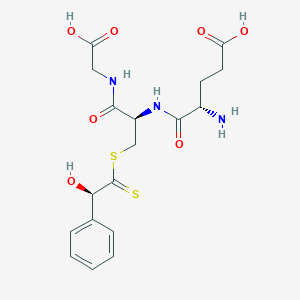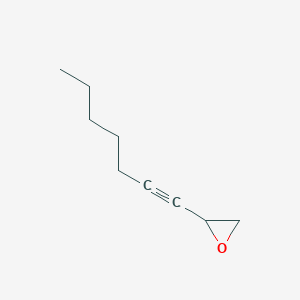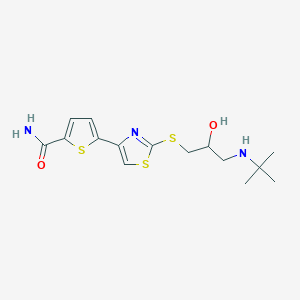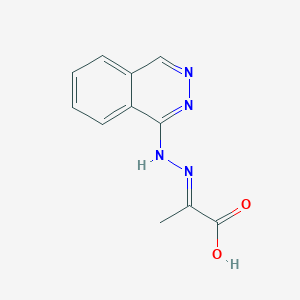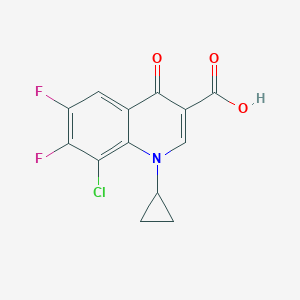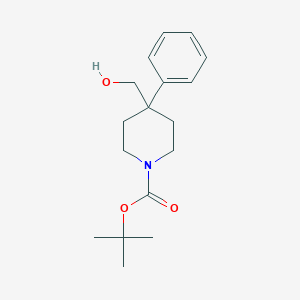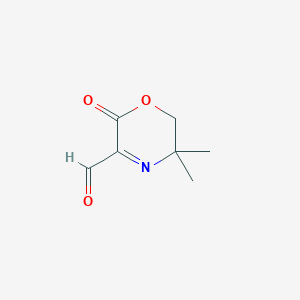
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde, also known as DMOC, is a heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. DMOC has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is not fully understood. However, it is believed that 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde acts by inhibiting certain enzymes in the body, which leads to the suppression of various biological processes. 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been shown to inhibit the activity of some enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have antiviral, anti-inflammatory, and anticancer properties. 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has several advantages as an intermediate in the synthesis of various compounds. It is readily available, easy to handle, and has a high yield and purity. However, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde also has some limitations. It is a highly reactive compound and can be difficult to handle under certain conditions. In addition, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde can be toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde in scientific research. One potential direction is the development of new drugs and materials using 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde as an intermediate. Another direction is the investigation of the mechanism of action of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde and its potential use in the treatment of various diseases. Further research is also needed to understand the toxicity and safety of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde, especially in the context of its use in drug development.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde involves the reaction of 2,4-pentanedione with hydroxylamine-O-sulfonic acid in the presence of a catalyst. This reaction produces 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde in high yield and purity. The synthesis of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is a crucial step in the preparation of many drugs and other compounds.
Applications De Recherche Scientifique
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. It is used in the preparation of antiviral drugs, anti-inflammatory drugs, and anticancer drugs. 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is also used in the synthesis of insecticides, herbicides, and fungicides. In addition, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is used in the preparation of materials such as polymers, dyes, and catalysts.
Propriétés
Numéro CAS |
142068-58-4 |
|---|---|
Nom du produit |
3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3,3-dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C7H9NO3/c1-7(2)4-11-6(10)5(3-9)8-7/h3H,4H2,1-2H3 |
Clé InChI |
DEPXWLHWZDZBLK-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(=N1)C=O)C |
SMILES canonique |
CC1(COC(=O)C(=N1)C=O)C |
Synonymes |
2H-1,4-Oxazine-3-carboxaldehyde, 5,6-dihydro-5,5-dimethyl-2-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)
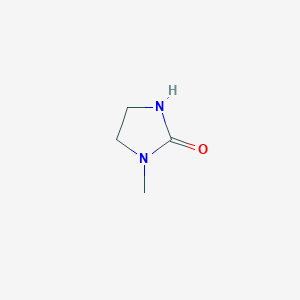
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

